Taranabant Exhibits ~10-Fold Higher Potency than Rimonabant at Human CB1 Receptors
In a direct comparative in vitro study, taranabant was found to be ~10-fold more potent than rimonabant at the human CB1 receptor [1]. This difference is consistent with the high affinity of taranabant (Ki = 0.13 nM) versus rimonabant (Ki ≈ 1.8 nM) . The functional inverse agonism of taranabant (EC50 = 2.4 ± 1.4 nM) further underscores its potent activity [2].
| Evidence Dimension | Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 0.13 nM (human CB1R) |
| Comparator Or Baseline | Rimonabant: Ki = 1.8 nM (human CB1R) |
| Quantified Difference | ~13.8-fold higher affinity (calculated from 1.8 nM / 0.13 nM) or ~10-fold as stated in direct comparison [1] |
| Conditions | In vitro binding assay, human CB1 receptor expressed in HEK293 cells |
Why This Matters
Higher potency may allow for lower dosing to achieve equivalent target engagement, potentially impacting the therapeutic window and side effect profile.
- [1] Fong, T. M., et al. (2009). Pharmacological efficacy and safety profile of taranabant in preclinical species. Drug Development Research, 70(5), 349–362. https://doi.org/10.1002/ddr.20311 View Source
- [2] PeptideDB. Taranabant. Accessed 2025. Data compiled from primary literature. https://www.peptidedb.com/database/Taranabant.html View Source
